N,N-diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
N,N-Diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS: 878057-74-0, Molecular Formula: C22H26N2O3S) is an indole-based acetamide derivative characterized by a methanesulfonyl group substituted with a 2-methylphenyl moiety at position 3 of the indole ring. The acetamide nitrogen is further functionalized with diethyl groups.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[(2-methylphenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-4-23(5-2)22(25)15-24-14-21(19-12-8-9-13-20(19)24)28(26,27)16-18-11-7-6-10-17(18)3/h6-14H,4-5,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIMCGCVOBRTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Acetamide Moiety: The acetamide moiety can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
N,N-diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the desired transformations .
Scientific Research Applications
N,N-diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of indole-acetamide derivatives are heavily influenced by substituents on the indole ring, the acetamide side chain, and additional functional groups. Below is a systematic comparison of N,N-diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide with structurally related compounds:
Structural Analogues and Their Activities
Key Structural and Functional Insights
Substituent Position and Bioactivity :
- Ortho-substituted halogens (e.g., 2-Cl in compound 3a) enhance antioxidant activity due to steric and electronic effects .
- Sulfonyl vs. Sulfanyl Groups : Methanesulfonyl (target compound) and phenylsulfanyl () groups may confer distinct pharmacokinetic properties. Sulfonyl groups typically improve metabolic stability and target binding, while sulfanyl groups participate in redox reactions .
- Diethyl vs. Aromatic Amides : The diethyl acetamide in the target compound likely increases lipophilicity compared to aromatic amides (e.g., phenethyl in ), affecting membrane permeability and metabolic clearance .
Biological Activity Trends: Antioxidant Activity: Halogenated derivatives (e.g., 3a, 3j) exhibit potent DPPH radical scavenging, with ortho-substitutions outperforming meta/para . COX-2 Selectivity: 4-Chlorobenzoyl-substituted indoles () demonstrate COX-2 inhibition but suffer from metabolic instability, highlighting trade-offs in drug design .
Research Findings and Data Tables
Table 1: Antioxidant Activity of Selected Indole-Acetamide Derivatives
Table 2: Cytotoxic Activity of Adamantane-Indole Derivatives
| Compound ID | HepG2 IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| 5r | 10.56 ± 1.14 | Caspase-8 activation, PARP cleavage | |
| 5s | 14.21 ± 1.32 | Moderate caspase-3/8 induction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
